Cas no 921910-19-2 (2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide)

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with a benzenesulfonamide group and an acetamide linkage to a 3-methylphenyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) due to its sulfonamide and heterocyclic components, which are often associated with biological activity. The compound's well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Its synthesis and purity are critical for research applications, ensuring reproducibility in pharmacological or biochemical investigations. The presence of both sulfonamide and acetamide groups may contribute to its solubility and binding properties in target interactions.
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide structure
921910-19-2 structure
Product Name:2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide
CAS No:921910-19-2
MF:C18H17N3O3S2
MW:387.47588133812
CID:6293393
PubChem ID:16802204
Update Time:2025-10-30

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide
    • 921910-19-2
    • F2322-0835
    • 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide
    • 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
    • AKOS024639354
    • Inchi: 1S/C18H17N3O3S2/c1-13-6-5-7-14(10-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
    • InChI Key: IFFZOJZIINESAW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1=NC(=CS1)CC(NC1=CC=CC(C)=C1)=O)(=O)=O

Computed Properties

  • Exact Mass: 387.07113376g/mol
  • Monoisotopic Mass: 387.07113376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 125Ų

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide Pricemore >>

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Additional information on 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide (CAS No. 921910-19-2): A Comprehensive Overview

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide, also known by its CAS number 921910-19-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles and is characterized by its unique structural features, which include a benzenesulfonamido group and an acetamide moiety. The combination of these functional groups imparts specific biological activities that make it a promising candidate for various therapeutic applications.

The chemical structure of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide is particularly noteworthy. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. The presence of the benzenesulfonamido group enhances the compound's solubility and stability, while the acetamide moiety contributes to its overall bioavailability and pharmacokinetic properties.

Recent studies have highlighted the potential of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide has shown promise in cancer research. A study conducted at the National Cancer Institute found that this compound selectively inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action involves the modulation of key enzymes such as protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are often dysregulated in cancer cells.

The pharmacokinetic profile of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide has also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a half-life that allows for once-daily dosing in preclinical models.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide in human subjects. Early results from Phase I trials have shown that it is well-tolerated with minimal side effects. These findings have paved the way for further clinical development, with Phase II trials focusing on specific indications such as inflammatory diseases and cancer.

The synthetic route for producing 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide has been optimized to ensure high yield and purity. The process involves several steps, including the formation of the thiazole ring through a condensation reaction between 2-aminothiophenol and an appropriate carbonyl compound, followed by substitution reactions to introduce the benzenesulfonamido and acetamide groups. The final product is obtained through purification techniques such as recrystallization or column chromatography.

In conclusion, 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide (CAS No. 921910-19-2) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in both academic and industrial settings. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds significant promise for improving patient outcomes in various medical conditions.

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